CID 45051668

Description

Contextual Significance within Contemporary Chemical Sciences

Sodium 1-butanesulfonate, an organosulfur compound, has established a significant role across various disciplines of modern chemical science. ontosight.ai It is the sodium salt of 1-butanesulfonic acid and is recognized for its properties as an anionic surfactant. ontosight.aihimedialabs.comchemicalbook.com Its utility stems from its molecular structure, which combines a four-carbon alkyl chain (butyl group) with a highly polar sulfonate head group. This amphiphilic nature allows it to modify the properties of aqueous solutions and interfaces, making it a valuable tool in both synthesis and analysis. ontosight.ai

In the realm of materials science, it contributes to the formation of specialized crystalline structures. lookchem.comsigmaaldrich.com In organic synthesis, it functions as a reagent and catalyst, facilitating the creation of more complex molecules. alfa-chemical.comguidechem.com Its most prominent role, however, lies in analytical chemistry, where its unique properties are leveraged to achieve high-resolution separations of various chemical and biological entities. ontosight.ailookchem.com The compound's high solubility in water and its stability under a range of conditions further enhance its applicability in diverse research settings. guidechem.comfishersci.com

Delineation of Key Research Domains and Objectives

The application of Sodium 1-butanesulfonate in advanced research is concentrated in several key domains, each with specific scientific objectives.

Analytical Chemistry (Chromatography): The principal research domain for Sodium 1-butanesulfonate is its use as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) and reversed-phase chromatography. chemicalbook.comlookchem.comchemicalbook.comtcichemicals.comstarshinechemical.comcymitquimica.com The primary objective is to enhance the separation and analysis of ionizable compounds, such as peptides, proteins, and various organic and inorganic species. chemicalbook.comalfa-chemical.comchemicalbook.commpbio.com By forming neutral ion pairs with charged analytes, it improves their retention on non-polar stationary phases, enabling more precise quantification and identification. ontosight.aiguidechem.com Research has specifically highlighted its use in the mobile phase for separating selenium and arsenic compounds for analysis by techniques like inductively coupled plasma-mass spectrometry (HPLC-ICP-MS). chemicalbook.comchemicalbook.comsigmaaldrich.commedchemexpress.com

Materials Science: In this field, Sodium 1-butanesulfonate is utilized as a structure-directing agent in the synthesis of microporous materials. A notable research objective is its application in the synthesis of high-silicon content silicoaluminophosphate molecular sieves, specifically SAPO-5. lookchem.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These materials possess unique catalytic and adsorption properties, making them relevant for applications in catalysis and gas separation. lookchem.com

Electrochemistry: Research in electrochemistry explores the use of Sodium 1-butanesulfonate as an electrolyte or an electrolyte additive. guidechem.com The objective is to improve the performance and electrochemical stability of aqueous energy storage devices, such as aqueous sodium-ion batteries. alfa-chemical.comgoogle.com It helps facilitate ion transport and improve electrode reactions within the electrochemical cell. guidechem.com

Organic Synthesis: Within organic synthesis, the compound serves multiple functions. It is used as a reagent for the preparation of other sulfonated compounds. alfa-chemical.com Furthermore, it can act as a phase-transfer catalyst, which aims to facilitate reactions between reactants located in different immiscible phases, thereby increasing reaction rates and yields in the synthesis of polymers and other organic molecules. guidechem.com

Physicochemical and Application Data

The following tables provide key data regarding the properties and applications of Sodium 1-butanesulfonate.

Physicochemical Properties of Sodium 1-Butanesulfonate

| Property | Value |

|---|---|

| CAS Number | 2386-54-1 sigmaaldrich.comsigmaaldrich.com |

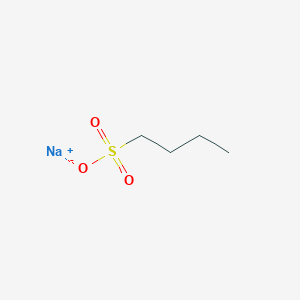

| Molecular Formula | C₄H₉NaO₃S himedialabs.comnih.govfishersci.co.uk |

| Molecular Weight | 160.17 g/mol lookchem.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder lookchem.comalfa-chemistry.com |

| Melting Point | >300 °C lookchem.comsigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in water guidechem.comguidechem.comfishersci.com |

| Synonyms | 1-Butanesulfonic acid sodium salt, Sodium butane-1-sulfonate (B1229382) lookchem.comfishersci.co.uk |

Key Research Applications of Sodium 1-Butanesulfonate

| Research Domain | Specific Application |

|---|---|

| Analytical Chemistry | Ion-pairing reagent for HPLC and reversed-phase chromatography. fishersci.comchemicalbook.com |

| Analytical Chemistry | Mobile phase component for the separation of selenium and arsenic compounds. sigmaaldrich.commedchemexpress.com |

| Materials Science | Synthesis of high silicon content SAPO-5 molecular sieves. lookchem.comsigmaaldrich.comsigmaaldrich.com |

| Electrochemistry | Electrolyte additive to enhance the performance of electrochemical cells. guidechem.com |

| Organic Synthesis | Reagent for preparing sulfonated compounds. alfa-chemical.com |

| Organic Synthesis | Phase-transfer catalyst. guidechem.com |

Structure

3D Structure of Parent

Properties

CAS No. |

2386-54-1 |

|---|---|

Molecular Formula |

C4H10NaO3S |

Molecular Weight |

161.18 g/mol |

IUPAC Name |

sodium butane-1-sulfonate |

InChI |

InChI=1S/C4H10O3S.Na/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H,5,6,7); |

InChI Key |

ATZRRRJPVCTDKR-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCS(=O)(=O)O.[Na] |

Other CAS No. |

2386-54-1 |

Pictograms |

Irritant |

Related CAS |

2386-47-2 (Parent) |

Synonyms |

1-butanesulfonic acid 1-butanesulfonic acid sodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Sodium 1-Butanesulfonate

The industrial and laboratory-scale production of sodium 1-butanesulfonate is primarily achieved through nucleophilic substitution reactions. The most common methods involve the reaction of a butyl-containing precursor with a source of sulfite (B76179) ions.

Key precursors for the synthesis include:

1-Chlorobutane (B31608) chemicalbook.com

1-Bromobutane chemicalbook.com

1-Iodobutane chemicalbook.com

1-Butanesulfonyl chloride chemicalbook.com

Trimethylsilyl-1-butanesulfonate lookchem.com

| Precursor Compound | Chemical Formula | Role in Synthesis |

|---|---|---|

| 1-Chlorobutane | C₄H₉Cl | Alkyl halide substrate for sulfonation |

| 1-Bromobutane | C₄H₉Br | Alkyl halide substrate for sulfonation |

| 1-Iodobutane | C₄H₉I | Alkyl halide substrate for sulfonation |

| 1-Butanesulfonyl chloride | C₄H₉ClO₂S | Precursor requiring reduction/hydrolysis |

The efficiency of sodium 1-butanesulfonate synthesis is highly dependent on the optimization of reaction parameters. Research into the Strecker reaction for producing sodium alkyl sulfonates has identified key variables that influence the yield. asianpubs.org For the synthesis starting from 1-chlorobutane and sodium sulfite, a copper catalyst has been shown to be effective. chemicalbook.comasianpubs.org The reaction is typically performed under reflux in a mixed solvent of ethanol (B145695) and water. chemicalbook.com Studies on similar sulfonations indicate that controlling reaction time is crucial to prevent the formation of disubstituted by-products. asianpubs.org

| Parameter | Condition | Reported Yield | Reference |

|---|---|---|---|

| Precursors | 1-Chlorobutane, Sodium Sulfite | 65.2% | chemicalbook.comasianpubs.org |

| Catalyst | Copper | ||

| Solvent | Ethanol/Water | ||

| Time/Temperature | 40 hours / Reflux |

The formation of sodium 1-butanesulfonate from an alkyl halide like 1-chlorobutane and sodium sulfite is understood to proceed via a nucleophilic substitution (S_N2) mechanism. In this process, the sulfite anion acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion. However, mechanistic studies on related reactions suggest the possibility of alternative pathways under different conditions. For instance, some copper-catalyzed reactions involving the formation of sulfur-containing compounds are known to proceed through radical processes. researchgate.net Furthermore, the sulfonation of olefins with sulfur trioxide has been proposed to involve a zwitter-ion intermediate, highlighting that the mechanism is dependent on the specific reactants. oup.com

Role as a Synthetic Intermediate

Sodium 1-butanesulfonate serves as a versatile synthetic intermediate, providing a platform for introducing the butanesulfonate moiety into other molecules or for constructing larger, more intricate chemical structures. ontosight.ailookchem.comguidechem.com

The butanesulfonate group can be chemically transformed or used to derivatize other molecules. It serves as a precursor for a variety of other compounds. For example, it is a known precursor to downstream products such as perfluoro-1-butanesulfonyl fluoride (B91410) and more complex derivatives like N-benzyl-2-(butane-1-sulfonyl)-acetamide and 2-phenyl-9-tetradecyl-benzo guidechem.comthermofisher.comquinolizino[4,5,6,7-fed]phenanthridinylium butanesulfonate. lookchem.com This demonstrates its utility in functional group transformations and the synthesis of specialized chemical agents. In a related application, the cyclic analog, 1,4-butane sultone, is used to introduce sulfobutyl ether groups onto complex molecules like β-cyclodextrin, a transformation that underscores the utility of the butanesulfonate functional group in modifying complex architectures. wikipedia.org

Beyond simple derivatization, sodium 1-butanesulfonate is employed as a key reagent in the assembly of complex molecular structures. It is used as a reagent in the Suzuki reaction, a powerful and widely used method for forming carbon-carbon bonds in the synthesis of complex organic molecules. lookchem.com In the field of materials science, it plays a crucial role in the synthesis of high silicon content SAPO4-5, a type of molecular sieve with a sophisticated framework structure used in catalysis and gas separation. lookchem.comthermofisher.comchemicalbook.comsigmaaldrich.com In these applications, the compound acts not just as a precursor but as a structure-directing agent or a key component in the formation of advanced materials.

Advanced Analytical Chemistry Applications

Ion-Pair Chromatography (IPC) Methodologies

Ion-pair chromatography is a powerful technique used in liquid chromatography to separate charged analytes. masontechnology.ie The method involves adding an ion-pairing reagent, such as sodium 1-butanesulfonate, to the mobile phase. km3.com.tw This reagent has a hydrophobic part and an ionic group that can form a neutral ion pair with an oppositely charged analyte. The formation of this electrically neutral complex increases the analyte's hydrophobicity, allowing it to be retained and separated on a reversed-phase stationary phase. km3.com.tw Sodium 1-butanesulfonate is particularly effective for the analysis of basic and cationic compounds. masontechnology.ieshimadzu.com

Within HPLC, sodium 1-butanesulfonate is a key mobile phase additive that enables the separation of a wide array of compounds that are otherwise difficult to analyze using standard reversed-phase methods. himedialabs.comchemimpex.com It is suitable for use with various detectors, including UV and mass spectrometry (MS), under specific conditions. km3.com.twnih.gov

The successful application of sodium 1-butanesulfonate in ion-pair chromatography is highly dependent on the careful optimization of the mobile phase composition. Several factors must be controlled to achieve the desired retention and selectivity for a given set of analytes.

Key research findings indicate that the retention of analytes is directly influenced by the concentration of the ion-pairing reagent. shimadzu.com Initially, as the concentration of sodium 1-butanesulfonate increases, the retention of cationic analytes also increases in a linear fashion. masontechnology.ie However, after reaching a saturation point, known as the "fold-over point," retention begins to decrease. This phenomenon is attributed to the formation of micelles by the alkyl sulfonate in the mobile phase, which creates a secondary hydrophobic phase that can solvate the ion pair, reducing its interaction with the stationary phase. masontechnology.ieshimadzu.com

The concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is another critical parameter. For alkyl sulfonates, a lower concentration of organic solvent generally leads to stronger retention. shimadzu.com Therefore, the organic solvent concentration should be decided before selecting the specific ion-pairing reagent and its concentration. masontechnology.ie The chain length of the alkyl sulfonate also plays a crucial role; longer chains provide greater retention. km3.com.twshimadzu.com Sodium 1-butanesulfonate, with its four-carbon chain, offers a balance between providing sufficient retention for many analytes and allowing for faster column equilibration compared to its longer-chain counterparts like decanesulfonate. masontechnology.iekm3.com.tw The pH of the mobile phase must also be controlled to ensure that the target analytes are in their ionized state to facilitate ion-pairing. slideshare.net

| Parameter | Effect on Retention | Research Finding/Rationale | Citation |

|---|---|---|---|

| Ion-Pair Reagent Concentration | Increases retention up to a "fold-over point," then decreases. | Initial increase is due to enhanced ion-pair formation and interaction with the stationary phase. The subsequent decrease is caused by micelle formation in the mobile phase. | masontechnology.ieshimadzu.com |

| Organic Solvent Concentration | Inversely related; lower organic solvent concentration leads to stronger retention. | A lower organic content increases the hydrophobic interaction of the ion pair with the stationary phase. | shimadzu.com |

| Alkyl Chain Length | Directly related; longer alkyl chains result in greater retention. | Longer chains increase the hydrophobicity of the adsorbed layer on the stationary phase, strengthening the retention of the analyte. | km3.com.twshimadzu.com |

| pH Control | Crucial for ensuring the analyte is in its charged form. | The analyte must be ionized to interact with the butanesulfonate counter-ion. The mobile phase pH should be set accordingly based on the analyte's pKa. | slideshare.net |

The mechanism by which sodium 1-butanesulfonate facilitates separation in reversed-phase IPC has been a subject of detailed study. Two primary models are proposed to explain the retention process. slideshare.netdiva-portal.org

The first is the ion-pair formation model , where the butanesulfonate anion and a cationic analyte form a neutral ion-pair in the mobile phase. molnar-institute.com This neutral, hydrophobic complex then partitions onto the nonpolar stationary phase, similar to a standard reversed-phase mechanism. slideshare.net

The second, and more widely accepted mechanism for alkyl sulfonates, is the ion-exchange model (also referred to as dynamic ion exchange). masontechnology.ieshimadzu.com In this model, the hydrophobic C4 alkyl chains of the butanesulfonate ions cause them to adsorb onto the surface of the reversed-phase packing material. This process forms a dynamic, negatively charged surface on the stationary phase. Cationic analytes in the mobile phase are then retained via electrostatic attraction to this charged surface, effectively undergoing ion exchange. masontechnology.ieshimadzu.com The retention strength is therefore dependent on the surface concentration of the adsorbed butanesulfonate ions. shimadzu.com

Studies have shown that for alkyl sulfonates like sodium 1-butanesulfonate, the ion-exchange process is the predominant mechanism, whereas for other reagents like perchlorates, the ion-pair distribution process in the mobile phase is more significant. masontechnology.ieshimadzu.com

| Mechanism | Description | Governing Factors | Primary Reagent Type | Citation |

|---|---|---|---|---|

| Ion-Exchange Model (Dynamic Surface Modification) | The ion-pairing reagent adsorbs onto the hydrophobic stationary phase, creating a charged surface that retains oppositely charged analytes via electrostatic interaction. | Hydrophobicity of the reagent's alkyl chain; concentration of the reagent on the stationary phase. | Alkyl sulfonates (e.g., Sodium 1-butanesulfonate) | masontechnology.ieshimadzu.com |

| Ion-Pair Formation Model (in Mobile Phase) | The ion-pairing reagent and analyte form a neutral complex in the mobile phase, which then partitions onto the stationary phase. | Formation constant of the ion pair in the mobile phase; hydrophobicity of the resulting neutral complex. | Perchlorates | masontechnology.iemolnar-institute.com |

A significant application of sodium 1-butanesulfonate is in the speciation of toxic and essential elements, particularly arsenic and selenium, in environmental and biological samples. nih.gov Speciation analysis, which involves identifying and quantifying the different chemical forms of an element, is crucial because the toxicity and bioavailability of an element depend heavily on its chemical form. nih.gov

Sodium 1-butanesulfonate is used as an ion-pairing reagent in the mobile phase for HPLC, often coupled with a highly sensitive element-specific detector like an Inductively Coupled Plasma Mass Spectrometer (HPLC-ICP-MS). himedialabs.comumass.edu This combination allows for the separation and quantification of various arsenic and selenium species, including their different oxidation states and organometallic forms. umass.eduresearchgate.net

For instance, research has demonstrated the successful separation of arsenic species such as arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMAA) in various matrices. researchgate.net Similarly, it has been used to separate anionic, cationic, and neutral selenium compounds, including selenite (B80905) (Se(IV)), selenate (B1209512) (Se(VI)), selenomethionine (B1662878) (SeMet), and selenocystine (B224153) (SeCys). umass.eduresearchgate.net The mobile phase often consists of a buffer containing sodium 1-butanesulfonate, sometimes in combination with a cationic ion-pairing reagent like tetramethylammonium (B1211777) hydroxide (B78521) to simultaneously separate both anionic and cationic species. researchgate.netsemanticscholar.org

| Analytes | Matrix | Chromatographic Conditions (Role of Sodium 1-butanesulfonate) | Key Finding | Citation |

|---|---|---|---|---|

| Arsenic species (As(III), As(V), DMA, MMA, AsB, AsC) and Selenium species (Se(IV), Se(VI), SeMet, etc.) | Human Urine | Used as an ion-pair reagent in a reversed-phase column to separate anionic, cationic, and neutral species simultaneously. | Enabled the separation and quantification of 12 different arsenic and selenium species in a single chromatographic run, which is vital for metabolic and toxicological studies. | umass.edu |

| Eight selenium compounds (selenite, selenate, selenocystine, selenourea, etc.) | Nutritional Supplement | Mobile phase contained 2.5 mM sodium 1-butanesulfonate and 8 mM tetramethylammonium hydroxide on a reversed-phase column. | Successfully identified and quantified selenomethionine as the predominant form of selenium in the supplement. | researchgate.net |

| Selenium species | Selenium-Enriched Yeast and Supplements | Mobile phase for a reversed-phase column consisted of 10 mmol/L sodium 1-butanesulfonic acid, 8 mmol/L tetramethylammonium hydroxide, 5 mmol/L malonic acid, and 5% MeOH. | The method showed superior separation efficiency and the shortest analysis time compared to other tested mobile phases for certifying reference materials. | semanticscholar.orgmdpi.com |

| Eight arsenic species (As(III), As(V), MMA, DMA, AsB, etc.) | Rice Flour | Used as part of a mobile phase with malonic acid and tetramethylammonium hydroxide on a C18 column. | The ion-pair system increased the retention of key arsenic species like arsenobetaine (B179536) (AsB) and arsenocholine (B1203914) (AsC). | researchgate.net |

The use of sodium 1-butanesulfonate is predominantly within reversed-phase chromatographic systems, where its ability to modify retention behavior is most effective. This is particularly true for the analysis of complex biological molecules.

Sodium 1-butanesulfonate serves as a valuable ion-associating reagent for the analysis of biomolecules, including peptides, proteins, and nucleic acids, by reversed-phase HPLC. lichrom.comchemimpex.com These large molecules often possess multiple charged sites, making their separation challenging. Ion-pair chromatography with butanesulfonate can improve resolution and peak shape. chemimpex.com

In peptide analysis, the retention increase due to an ion-pair reagent correlates with the reagent's hydrophobicity. chromatographyonline.com A comparative study of ion-pair reagents showed the retention order as: none < trifluoroacetic acid (TFA) < butanesulfonate (BuSO₃⁻) < heptafluorobutyric acid (HFBA). chromatographyonline.com This demonstrates that sodium 1-butanesulfonate provides a moderate and controllable increase in retention for peptides, which can be advantageous for optimizing selectivity. chromatographyonline.com

One study hypothesized that using sodium 1-butanesulfonate at low concentrations (<10 mM) could induce mixed-mode (ion-exchange/reversed-phase) characteristics on a standard C18 column. researchgate.net This approach was proposed to resolve critical impurities of the peptide drug Bivalirudin, showcasing its utility in pharmaceutical quality control. researchgate.net For the analysis of amino acids, which are the building blocks of proteins, alkyl sulfonates are widely used in ion-pair reversed-phase chromatography, often providing a simple and efficient separation without the need for derivatization. creative-proteomics.com The compound is also noted for its utility in separating nucleic acids. chemimpex.com

| Biomolecule Type | Role of Sodium 1-butanesulfonate | Research Finding/Application | Citation |

|---|---|---|---|

| Peptides | Ion-pairing reagent to increase retention and modify selectivity. | Provides a moderate increase in retention compared to other reagents like TFA and HFBA. Can be used to develop methods with complementary selectivity for complex peptide mixtures. | chromatographyonline.com |

| Peptides (e.g., Bivalirudin) | Induces mixed-mode separation characteristics on a C18 stationary phase. | Proposed to resolve critical peptide impurities (e.g., D-Asn and Tri-Gly variants) in pharmaceutical formulations. | researchgate.net |

| Proteins and Nucleic Acids | Ion-pairing agent to improve separation and resolution. | Enhances the effectiveness of separating and analyzing these large biomolecules in reversed-phase systems. | lichrom.comchemimpex.com |

| Amino Acids | Anionic surfactant for ion-pair formation. | Enables the separation of amino acids by IP-RP-HPLC, often without requiring prior derivatization. | creative-proteomics.com |

Reversed-Phase Chromatographic Systems

Enhancement of Chromatographic Resolution and Sensitivity

Sodium 1-butanesulfonate is a key agent in ion-pair chromatography, a technique utilized to improve the separation of ionic and ionizable compounds. ryzechemie.com By forming neutral ion pairs with charged analytes, it modifies their retention behavior, leading to enhanced chromatographic resolution and sensitivity. ryzechemie.comchemimpex.com This is particularly valuable in High-Performance Liquid Chromatography (HPLC) for analyzing complex mixtures containing compounds like organic acids, amines, and peptides. ryzechemie.com The formation of these ion pairs alters the analytes' interaction with the stationary phase, resulting in sharper peaks and better separation from other components. ryzechemie.com This improvement in peak shape and separation directly contributes to increased sensitivity, making it easier to accurately identify and quantify target compounds in various matrices, including pharmaceutical and biological samples. ryzechemie.comchemimpex.comontosight.ai

The effectiveness of sodium 1-butanesulfonate in enhancing chromatographic parameters is demonstrated in the analysis of various biomolecules and charged species. chemimpex.com Its ability to act as a counterion facilitates the separation of proteins, peptides, and nucleic acids, which are often challenging to resolve using standard reversed-phase HPLC methods. chemimpex.com

Table 1: Effects of Sodium 1-butanesulfonate on Chromatographic Performance

| Analyte Type | Effect | Chromatographic Benefit |

|---|---|---|

| Ionic Compounds | Forms neutral ion pairs | Enhanced retention and separation ryzechemie.com |

| Peptides & Proteins | Acts as a counterion | Improved resolution and peak shape chemimpex.comchromatographyonline.com |

| Amines & Organic Acids | Alters chromatographic behavior | Better separation in complex mixtures ryzechemie.com |

Supercritical Fluid Chromatography (SFC) Integration

Sodium 1-butanesulfonate is also utilized as an anion-pairing agent in Supercritical Fluid Chromatography (SFC). sigmaaldrich.com SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, offering unique separation capabilities compared to traditional liquid chromatography. nacalai.com In SFC, the integration of ion-pairing agents like sodium 1-butanesulfonate is crucial for the analysis of polar and ionic compounds, which are typically challenging to retain and separate using non-polar supercritical fluids like carbon dioxide. sigmaaldrich.com By forming ion pairs, it enhances the solubility and interaction of charged analytes with the stationary phase, thereby improving their retention and resolution in the SFC system. sigmaaldrich.com

Coupling with Advanced Spectrometric Detection Techniques

The utility of sodium 1-butanesulfonate is further extended when chromatographic systems are coupled with advanced spectrometric detectors. Its compatibility with these powerful detection techniques allows for highly sensitive and specific analyses.

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) Configurations

Sodium 1-butanesulfonate is frequently used in the mobile phase for HPLC-ICP-MS systems. lookchem.comsigmaaldrich.comhimedialabs.com This hyphenated technique combines the separation power of HPLC with the element-specific and highly sensitive detection capabilities of ICP-MS. nih.gov The addition of sodium 1-butanesulfonate to the mobile phase is particularly important for the speciation analysis of various elements, such as selenium and arsenic. sigmaaldrich.comlookchem.comnih.gov

In the speciation of selenium, for instance, a mobile phase containing sodium 1-butanesulfonate and tetramethylammonium hydroxide has been successfully used to separate multiple selenium compounds, including selenite, selenate, selenomethionine, and trimethylselenonium (B1202040) ion, on a reversed-phase column. nih.govrsc.org This method allows for the direct analysis of these species in complex samples like human urine without extensive pretreatment. rsc.org The use of sodium 1-butanesulfonate as an ion-pairing agent is critical for achieving the necessary separation of anionic, cationic, and neutral selenium species before they are introduced into the ICP-MS for elemental detection. nih.govrsc.org Research has shown that this approach can achieve low detection limits, typically in the range of 0.6 to 1.5 ng Se mL⁻¹. rsc.org

Table 2: Application of Sodium 1-butanesulfonate in HPLC-ICP-MS for Selenium Speciation

| Parameter | Details | Reference |

|---|---|---|

| Technique | Reversed-phase HPLC coupled with ICP-MS | rsc.org |

| Mobile Phase Component | 2.5 mM Sodium 1-butanesulfonate | nih.govrsc.org |

| Co-reagent | 8 mM Tetramethylammonium hydroxide | nih.govrsc.org |

| Analytes Separated | Selenate, Selenourea, Selenomethionine, Selenoethionine, Trimethylselenonium ion | rsc.org |

| Separation Time | ~15-18 minutes | nih.govrsc.org |

Compatibility with Spectroscopic Detectors in Analytical Setups

Sodium 1-butanesulfonate demonstrates compatibility with various spectroscopic detectors used in analytical chemistry. ryzechemie.com Its primary role as an ion-pairing agent in HPLC leads to improved separation, which in turn provides sharper and more defined peaks for detection by UV-Vis absorbance detectors. ryzechemie.com The use of high-purity grades of sodium 1-butanesulfonate ensures low background noise, which is crucial for achieving high sensitivity. ryzechemie.com

Beyond standard UV detection, its application in methods coupled with mass spectrometry (MS) highlights its versatility. chromatographyonline.com While some ion-pairing reagents can cause signal suppression in electrospray ionization mass spectrometry (ESI-MS), the careful selection of concentration and mobile phase composition allows for the successful use of sodium 1-butanesulfonate. It has been employed in the analysis of peptides and their impurities, where the combination of ion-pairing chromatography and MS detection is essential for comprehensive characterization. chromatographyonline.com Furthermore, its use in HPLC-ICP-MS systems for elemental speciation analysis underscores its compatibility with atomic spectrometry techniques. nerc.ac.ukrsc.org

Material Science and Engineering Research

Incorporation into Advanced Materials Synthesis

Sodium 1-butanesulfonate is utilized as a critical additive in the synthesis of several classes of advanced materials. Its functions are diverse, acting as a structure-directing agent, a surfactant to control morphology, and a source for chemical functionalization.

Zeolitic Framework Materials (e.g., High Silicon Content SAPO-34, SAPO-5)

In the synthesis of silicoaluminophosphate (SAPO) molecular sieves, Sodium 1-butanesulfonate has been successfully employed as an anionic surfactant. rsc.org Its primary role is to facilitate the incorporation of a high content of silicon into the aluminophosphate framework, a critical factor for enhancing the catalytic activity of these materials. rsc.orgsigmaaldrich.com

Research has demonstrated that using Sodium 1-butanesulfonate in a hexanol/aqueous two-phase media allows for the synthesis of high silicon content SAPO-5. sigmaaldrich.com The presence of the surfactant in the reaction gel influences the crystallization process. rsc.org Specifically, in the synthesis of SAPO-5, Sodium 1-butanesulfonate is one of several anionic surfactants that has enabled the successful incorporation of silicon up to 0.511 atoms per unit cell, with the molar ratio of SiO2 in the reaction gels reaching as high as 3.0. rsc.org The successful incorporation of silicon into the framework is confirmed through various analytical techniques, including X-ray Diffraction (XRD), X-ray Fluorescence (XRF), and Fourier-Transform Infrared Spectroscopy (FT-IR). rsc.org While traditionally known for its use in SAPO-5 synthesis, the principles of using surfactants to modify silicon content are applicable to other SAPO structures like SAPO-34, where high silicon content is also desirable for applications such as the methanol-to-olefins (MTO) process. rsc.orgnih.gov

Table 1: Role of Anionic Surfactants in High Silicon SAPO-5 Synthesis

| Surfactant | Maximum Silicon Content (atoms per unit cell) | Maximum SiO2 Molar Ratio in Gel |

| Sodium 1-butanesulfonate | 0.511 | 3.0 |

| Sodium 3-bromopropanesulfonate | 0.511 | 3.0 |

| Sodium naphthalene-1-sulfonate | 0.511 | 3.0 |

| Sodium n-decyl sulfate (B86663) | 0.511 | 3.0 |

Polymeric and Supramolecular Systems

The influence of Sodium 1-butanesulfonate extends to the realm of polymers, where it can act as a mobile counterion, influence non-covalent interactions, and be covalently bonded to polymer precursors to impart specific properties.

Function as a Counterion in Polyelectrolyte Architectures

As a small, mobile counterion, butanesulfonate would be distributed throughout the brush of a dense polyelectrolyte layer to ensure local electroneutrality. mdpi.com The interaction between the counterions and the charged polymer backbone affects the polymer's solubility, viscosity, and its interactions with other molecules. The strength of these interactions can be influenced by factors such as counterion size and the surrounding solvent. researchgate.net In concentrated systems, the behavior and distribution of counterions like butanesulfonate can lead to the formation of ordered local structures and influence the material's rheological properties. mdpi.com

Influence on Supramolecular Hydrogen Bonding Networks and Mechanical Properties

Supramolecular polymers are formed through directional and reversible non-covalent interactions, with hydrogen bonds being one of the most crucial. researchgate.netnewswise.com These hydrogen-bonding networks dictate the material's mechanical properties, such as strength, elasticity, and self-healing capabilities. newswise.com

The presence of ionic compounds like Sodium 1-butanesulfonate in a supramolecular system can influence the existing hydrogen bond networks. Although the butanesulfonate ion itself is not typically a primary hydrogen bond donor or acceptor in these networks, its presence can alter the polarity of the medium. researchgate.net In aqueous or polar solvent systems, the ions can compete with the polymer's functional groups for interactions with solvent molecules, which can indirectly weaken or disrupt the intermolecular hydrogen bonds holding the supramolecular assembly together. This modulation of non-covalent interactions can, in turn, affect the bulk mechanical properties of the material.

Functionalization of Conductive Polymer Precursors

A significant application of the butanesulfonate moiety is in the functionalization of conductive polymer precursors to enhance their processability. A prime example is its incorporation into poly(3,4-ethylenedioxythiophene) (PEDOT), a leading conductive polymer. northwestern.edu

The monomer 4-(2,3-dihydrothieno[3,4-b] sigmaaldrich.comdioxin-2-yl-methoxy)-1-butanesulfonic acid, sodium salt (EDOT-S) is a precursor where the butanesulfonate group is covalently attached to the EDOT monomer. northwestern.edu This functionalization renders the monomer and the resulting polymer, PEDOT-S, water-soluble. The ability to process this conductive polymer in aqueous media is a major advantage for a range of applications, especially in bioelectronics, where biocompatibility and aqueous processing are required. northwestern.edu This approach allows for the creation of versatile PEDOT-based polyelectrolytes that combine conductivity with aqueous-processability and the potential for further biofunctionalization. northwestern.edu

Table 2: Functionalization of EDOT Monomer

| Precursor Monomer | Functional Group | Resulting Polymer | Key Property Imparted |

| EDOT | Sodium 1-butanesulfonate | PEDOT-S | Water Solubility |

Development of Hybrid Functional Materials

Hybrid functional materials, which combine organic and inorganic components at the molecular or nanometer scale, are designed to exhibit synergistic properties not found in the individual constituents. Sodium 1-butanesulfonate contributes to the formation of such materials through the synthesis routes described previously.

The synthesis of SAPO molecular sieves (an inorganic framework) using Sodium 1-butanesulfonate as an organic surfactant is a clear example of creating an organic-inorganic hybrid system. rsc.org The organic molecule directs the structure and composition of the inorganic material during its formation.

Furthermore, the water-soluble conductive polymer, PEDOT-S, created through butanesulfonate functionalization, is a versatile organic component for hybrid materials. northwestern.edu These functional polymers can be integrated with inorganic nanoparticles or frameworks to create hybrid systems for use in sensors, bioelectronic devices, and energy storage. The butanesulfonate group provides a hydrophilic interface, improving the compatibility and interaction between the organic polymer and inorganic components.

Applications in Polymer Characterization (e.g., Gel Permeation Chromatography)

Sodium 1-butanesulfonate is utilized as a component of the mobile phase in liquid chromatography techniques, including Gel Permeation Chromatography (GPC). rcilabscan.com GPC, also known as Size Exclusion Chromatography (SEC), is a critical analytical method for the characterization of polymers. lcms.czgilson.comselectscience.netresolvemass.ca It separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. resolvemass.ca This separation allows for the determination of key polymer properties such as the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI), which is the ratio of Mw to Mn. selectscience.net

In GPC, a polymer solution is passed through a column packed with porous gel beads. selectscience.netresolvemass.ca Larger polymer molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. selectscience.netresolvemass.ca Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. gilson.comresolvemass.ca An accurate determination of molecular weight is essential as it influences many of the physical and mechanical properties of the polymer. lcms.cztaylorfrancis.com

Sodium 1-butanesulfonate functions as an ion-pairing or ion-associating reagent in the mobile phase for High-Performance Liquid Chromatography (HPLC) and related techniques like GPC. rcilabscan.comfishersci.com When analyzing certain types of polymers, particularly polyelectrolytes or polymers with charged groups, interactions between the polymer and the stationary phase (the column packing material) can interfere with the size-based separation mechanism. lcms.cz The addition of a salt like Sodium 1-butanesulfonate to the mobile phase helps to suppress these unwanted ionic interactions, ensuring that the elution order is governed primarily by molecular size, which is the fundamental principle of GPC. lcms.cz

Table 3: Key Components in a Gel Permeation Chromatography (GPC) System

| Component | Function | Role of Sodium 1-butanesulfonate |

| Solvent Delivery System (Pump) | Moves the mobile phase through the system at a constant flow rate. | Not directly involved. |

| Injector | Introduces a precise volume of the dissolved polymer sample into the mobile phase stream. | Not directly involved. |

| GPC Column | The core of the system, containing a porous packing material that separates molecules by size. gilson.comselectscience.net | Not directly involved. |

| Mobile Phase (Eluent) | The solvent that carries the sample through the column. | Sodium 1-butanesulfonate is added to the mobile phase to suppress ionic interactions between the polymer and the column packing. rcilabscan.com |

| Detector | Measures the concentration of the polymer as it elutes from the column (e.g., refractive index, UV, light scattering detectors). lcms.czselectscience.net | Not directly involved. |

| Data Acquisition System | Records the detector signal and processes the data to calculate molecular weight distribution. | Not directly involved. |

Biochemical and Enzymatic Interaction Studies

Investigations into Enzyme Activity Modulation

Current scientific literature does not provide significant evidence for Sodium 1-butanesulfonate as a direct modulator of enzyme activity, such as an inhibitor or activator. However, studies on structurally related compounds offer insights into the potential interactions of sulfonate-containing molecules with enzymes.

A notable example involves an organic conducting monomer, 4-[2-{2,5-bis(2,3-dihydrothieno[3,4-b] chemimpex.comsigmaaldrich.comdioxin-5-yl)thiophen-3-yl}ethoxy]butane-1-sulfonate (ETE-S), which shares a butanesulfonate functional group. Research has shown that ETE-S can serve as a chromogenic substrate for peroxidase enzymes. sigmaaldrich.com In these studies, the enzymatic polymerization of ETE-S is catalyzed by peroxidases, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide. diva-portal.org This interaction is utilized to detect endogenous peroxidase activity in tissues and to form conductive polymers on biological surfaces. sigmaaldrich.comdiva-portal.org While this demonstrates an interaction with an enzyme's active site, it characterizes ETE-S as a substrate rather than a modulator of the enzyme's catalytic efficiency on other substrates.

The following table summarizes the interaction of the related compound ETE-S with peroxidase, as direct modulation studies on Sodium 1-butanesulfonate are not prominently featured in available research.

| Compound | Enzyme | Type of Interaction | Application |

| 4-[2-{2,5-bis(2,3-dihydrothieno[3,4-b] chemimpex.comsigmaaldrich.comdioxin-5-yl)thiophen-3-yl}ethoxy]butane-1-sulfonate (ETE-S) | Peroxidase (e.g., Horseradish Peroxidase) | Substrate | Detection of endogenous peroxidase activity, formation of bioelectrodes. sigmaaldrich.comdiva-portal.org |

It is important to note that the role of Sodium 1-butanesulfonate itself in modulating enzyme activity remains an area with limited dedicated research.

Utilization in Biochemical Preparation Methodologies (e.g., Protein Extraction, Purification)

Sodium 1-butanesulfonate is a well-established reagent in various biochemical preparation and analytical methodologies, particularly in the purification and analysis of proteins and peptides. chemimpex.comvwr.commpbio.com Its primary role is as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC). innovativechem.netchromatographyonline.com

In the separation of charged biomolecules like peptides and proteins by RP-HPLC, the inherent charge of the analytes can lead to poor retention on non-polar stationary phases, resulting in broad peaks and inadequate separation. Sodium 1-butanesulfonate, as an anionic surfactant, is added to the mobile phase to form a neutral ion pair with positively charged sites on the analytes. innovativechem.netkm3.com.tw This process increases the hydrophobicity of the analyte complex, enhancing its retention on the non-polar stationary phase and leading to improved resolution and peak shape. chromatographyonline.com

The effectiveness of the separation is influenced by the concentration of the ion-pairing reagent and the pH of the mobile phase. chromatographyonline.com Sodium 1-butanesulfonate is part of a series of sodium alkanesulfonates used for this purpose, where the length of the alkyl chain can be varied to fine-tune the hydrophobicity and, consequently, the retention of the analytes. km3.com.tw

Beyond its major role in chromatography, Sodium 1-butanesulfonate has also been used as a component of the mobile phase for the separation of various compounds, including selenium compounds, demonstrating its versatility in analytical chemistry. fishersci.comthermofisher.comsigmaaldrich.com While listed as a chemical for protein extraction and purification by some suppliers, detailed research protocols specifying its use as a primary extraction agent are less common than its well-documented application in chromatography. vwr.com A related compound, 4-chloro-1-hydroxy-1-butanesulfonic acid monosodium salt, is noted for its use as a buffer in protein and nucleic acid electrophoresis. chembk.com

The following table details the applications of Sodium 1-butanesulfonate in biochemical separation techniques.

| Application | Technique | Function of Sodium 1-butanesulfonate | Analytes |

| Peptide and Protein Separation | Ion-Pair Reverse-Phase HPLC | Ion-pairing reagent to increase hydrophobicity and retention. chemimpex.cominnovativechem.netchromatographyonline.com | Peptides, Proteins. chemimpex.commpbio.com |

| Separation of Selenium Compounds | HPLC | Mobile phase component. fishersci.comthermofisher.comsigmaaldrich.com | Selenite (B80905), selenate (B1209512), selenocystine (B224153), selenourea, selenomethionine (B1662878), selenoethionine, selenocystamine, and trimethylselenonium (B1202040) ion. fishersci.comthermofisher.com |

| General Analytical Chemistry | Ion-Pair Chromatography | Ion-pairing agent. sigmaaldrich.comkm3.com.tw | Ionic compounds. chemimpex.com |

Environmental Research Perspectives

Aqueous Mobility and Dispersion Characteristics in Aquatic Systems

Sodium 1-butanesulfonate, as the sodium salt of a sulfonic acid, exhibits high water solubility. fishersci.comsigmaaldrich.com This property is the primary determinant of its behavior in aquatic environments, suggesting high mobility. Once dissolved, it exists as the butanesulfonate anion and a sodium cation. As an anionic surfactant, its dispersion in water can be influenced by the presence of other chemical compounds. researchgate.net

Research on its biodegradability indicates that Sodium 1-butanesulfonate is readily biodegradable under aerobic conditions. researchgate.net This susceptibility to microbial degradation in oxygen-rich waters suggests that its persistence and long-range dispersion may be limited. However, under anaerobic conditions, such as those found in deep sediments or anoxic water zones, alkane sulfonates like butanesulfonate were not observed to be mineralized. researchgate.net This implies a potential for greater persistence in anaerobic aquatic environments. researchgate.net

Studies involving the interaction of Sodium 1-butanesulfonate with non-ionic surfactants have shown that it can alter the morphology of micelles in solution, which can affect its dispersion characteristics in complex aqueous systems. researchgate.net

Table 1: Aqueous System Characteristics of Sodium 1-butanesulfonate

| Characteristic | Finding | Reference |

|---|---|---|

| Water Solubility | High; Soluble in water (1-10%) | fishersci.comsigmaaldrich.com |

| Primary Form in Water | Butanesulfonate anion and sodium cation | |

| Mobility | High, due to high water solubility | fishersci.comsigmaaldrich.com |

| Aerobic Biodegradation | Readily biodegradable | researchgate.net |

| Anaerobic Biodegradation | Not readily mineralized | researchgate.net |

| Interaction with other Surfactants | Can alter micellar structures in solution | researchgate.net |

Interactions with Environmental Matrices (e.g., Soil and Water Systems)

The interaction of Sodium 1-butanesulfonate with environmental matrices is largely governed by its nature as a water-soluble anion.

Water Systems: In aquatic systems, its primary interaction is dissolution and dispersion. Its fate is significantly influenced by the biological conditions of the water body. In aerobic waters, biodegradation is a key process that reduces its concentration over time. researchgate.net In anaerobic water columns or sediments, its lower biodegradability suggests it may persist for longer periods. researchgate.net

Soil Systems: The butanesulfonate anion's interaction with soil is dictated by the chemical and physical properties of the soil, particularly its mineral and organic matter content.

Adsorption on Minerals: Anionic compounds like butanesulfonate can be adsorbed onto the surfaces of soil minerals. This process, known as anion adsorption, is highly dependent on the soil's pH and mineralogy. saskoer.ca Adsorption is generally more significant in soils rich in minerals with variable, pH-dependent positive charges, such as oxy-hydroxides, particularly under acidic (low pH) conditions. saskoer.ca Research has demonstrated that butanesulfonate can be incorporated into the interlayer space of layered double hydroxides (LDHs), a type of clay mineral, indicating a capacity for specific adsorption interactions. mdpi.com

Interaction with Organic Matter: Soil organic matter, particularly components like humic acids, can play a role in the retention of butanesulfonate. researchgate.net Hydrophobic interactions between the butyl chain of the surfactant and the organic matrix can contribute to its adsorption in soil. researchgate.net Furthermore, its ability to participate in counterion exchange with cationic polymers like chitosan (B1678972) highlights its potential to bind to organic components within the soil matrix. rsc.orgresearchgate.net

The retention and movement of Sodium 1-butanesulfonate in soil are therefore a complex interplay between its high intrinsic mobility in water and its potential for adsorption to both mineral and organic soil components.

Table 2: Interactions of Sodium 1-butanesulfonate with Environmental Matrices

| Matrix | Interaction Type | Key Findings | Reference |

|---|---|---|---|

| Aerobic Aquatic Systems | Biodegradation | Readily degraded by microorganisms, limiting persistence. | researchgate.net |

| Anaerobic Aquatic Systems | Persistence | Not readily mineralized, leading to potential accumulation. | researchgate.net |

| Soil Minerals (e.g., Clays, Oxides) | Anion Adsorption | Adsorption is pH-dependent and favored on minerals with positive surface charges. Can be intercalated into layered double hydroxides. | saskoer.camdpi.com |

| Soil Organic Matter | Adsorption / Ion Exchange | Can bind to organic matter via hydrophobic interactions and participate in counterion exchange with charged polymers. | researchgate.netrsc.orgresearchgate.net |

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations of Sodium 1-Butanesulfonate and Derivatives

Electronic structure calculations, based on the principles of quantum mechanics, are fundamental to predicting the intrinsic properties of a molecule. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to determine the arrangement of electrons and the resulting molecular geometry and energy.

Studies on sodium 1-butanesulfonate and related alkyl sulfonates have utilized these computational techniques. For instance, the conformational behavior of sodium 1-butanesulfonate has been investigated using theoretical calculations in conjunction with spectroscopic methods. researchgate.net These calculations help identify the most stable conformations of the butanesulfonate anion in different environments (e.g., solid state vs. aqueous solution).

For derivatives, such as potassium nonafluoro-1-butanesulfonate, computational tools have been used to understand the effects of its functional groups. researchgate.net In one study, DFT calculations were employed to investigate the interaction between the sulfonate group and lead ions in perovskite materials. The calculations revealed that the -SO₃ group donates electrons, forming a strong coordination bond with undercoordinated Pb²⁺ ions, which is crucial for passivating material defects. researchgate.net Similarly, electronic structure calculations on complexes involving sodium ions and sulfonate-containing molecules, like glyme-Na⁺-CF₃SO₃⁻, have been performed using ab initio Hartree-Fock methods to understand coordination and bonding. researchgate.net

Table 1: Overview of Electronic Structure Calculation Methods and Applications

| Computational Method | System Studied | Properties Investigated | Key Findings |

| Raman Spectroscopy & Theoretical Calculations | Sodium 1-butanesulfonate | Conformational behavior | Characterization of stable conformers in solid state and aqueous solution. researchgate.net |

| Density Functional Theory (DFT) | Potassium nonafluoro-1-butanesulfonate | Electronic structure, coordination bonding | The sulfonate group acts as an electron donor, forming strong coordination bonds with metal ions like Pb²⁺. researchgate.net |

| Ab initio Hartree-Fock | Glyme-Na⁺-CF₃SO₃⁻ complexes | Electronic structure, vibrational frequencies, coordination | Sodium ions exhibit bidentate coordination with the triflate anion; complexation affects vibrational frequencies. researchgate.net |

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a substance's behavior in different phases, particularly in solution. For sodium 1-butanesulfonate, MD simulations are invaluable for understanding its properties as a surfactant and ion-pairing agent.

MD simulations can elucidate the structure and dynamics of aqueous solutions of sodium 1-butanesulfonate. These simulations model the interactions between the butanesulfonate anion, the sodium cation, and the surrounding water molecules. Key aspects studied include the hydration shells around the ions and the hydrophobic interactions of the butyl chain. For instance, simulations of aqueous salt solutions show that the presence of ions disrupts the local hydrogen bond network of water. nih.gov

In the context of its surfactant properties, MD simulations can model the process of micelle formation. Although specific large-scale simulations for sodium 1-butanesulfonate are not widely published, studies on similar surfactants like sodium dodecyl sulfate (B86663) (SDS) provide a framework. These simulations explore how hydrophobic alkyl chains aggregate to minimize contact with water, leading to the formation of micelles. acs.org

Furthermore, MD simulations are used to investigate the behavior of sodium ions in complex environments, such as ionic liquids. aip.org These studies provide a framework for understanding the dynamics and electric field fluctuations around the Na⁺ ion, which are relevant to its behavior in any ionic solution, including those containing butanesulfonate.

Table 2: Parameters and Insights from Relevant Molecular Dynamics Simulations

| System | Simulation Details | Key Insights |

| Aqueous NaCl, NaBr, NaI Solutions | 988 water molecules, 18 ion pairs (~1 M solution); CHARMM force field; NVT ensemble. nih.gov | Ions disrupt the local hydrogen-bonding network of water; provides a model for ion-water interactions applicable to sodium 1-butanesulfonate solutions. nih.gov |

| Na⁺ in an Ionic Liquid | 200 cations, 201 anions, one Na⁺ ion; GROMACS package; Verlet leap-frog algorithm. aip.org | Provides a framework for interpreting the dynamics and local electric field fluctuations around a sodium ion in a complex ionic environment. aip.org |

| Alkane Solubilization in SDS Micelle | Molecular dynamics with thermodynamic integration. | Reveals the free energy of transferring nonpolar molecules from water to the micelle core, quantifying the hydrophobic effect driving surfactancy. acs.org |

Spectroscopic Property Prediction and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results to validate theoretical models and interpret complex spectra.

For sodium 1-butanesulfonate, theoretical calculations have been successfully used to predict its vibrational spectra (Raman and Infrared). A study combining Raman spectroscopy with theoretical calculations elucidated the conformational behavior of sodium 1-butanesulfonate in both the solid state and in aqueous solution. researchgate.net The calculated vibrational frequencies for different possible conformers of the butanesulfonate anion were correlated with the experimentally observed Raman bands, allowing for a definitive assignment of the molecular structure in each phase.

Similarly, ab initio Hartree-Fock calculations have been used to derive the vibrational frequencies for related sodium-containing complexes. researchgate.net These calculations predict shifts in the vibrational frequencies of the anion upon complexation with the sodium ion. For example, the stretching vibrations of the S-O bonds that coordinate to the metal ion are predicted to shift to a higher frequency (upshift), while others shift to lower frequencies. researchgate.net This correlation between predicted and experimental spectra provides detailed insight into the nature of ion-ion and ion-solvent interactions.

Table 3: Correlation of Predicted and Experimental Spectroscopic Data

| Molecule/System | Spectroscopic Method | Computational Method | Correlated Properties |

| Sodium 1-butanesulfonate | Raman Spectroscopy | Theoretical Calculations (e.g., DFT) | Vibrational frequencies of different conformers. researchgate.net |

| Glyme-Na⁺-CF₃SO₃⁻ | Infrared Spectroscopy | Ab initio Hartree-Fock | Frequency shifts of S-O and C-F stretching vibrations upon complexation. researchgate.net |

Theoretical Insights into Interaction Mechanisms (e.g., Ion-Pairing Phenomena, Surfactancy)

Theoretical modeling provides fundamental insights into the mechanisms by which sodium 1-butanesulfonate interacts with other molecules, explaining its function as an ion-pairing agent and a surfactant.

Ion-Pairing Phenomena: Sodium 1-butanesulfonate is widely used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) to improve the retention and separation of charged analytes. chromatographyonline.com Computational models can explain the thermodynamics and structure of the ion pairs formed between the butanesulfonate anion and cationic species in the mobile phase. Quantum chemical calculations can determine the geometry, binding energy, and charge distribution of these ion pairs. This helps in understanding how the hydrophobic butyl chain and the anionic sulfonate head interact with the analyte and the stationary phase to modify chromatographic selectivity.

Surfactancy and Micellization: The amphiphilic nature of the butanesulfonate anion—a polar sulfonate head and a nonpolar butyl tail—is the basis for its surfactant properties. Molecular dynamics simulations can model the self-assembly of these anions in aqueous solution. acs.org These simulations show how, above a certain concentration (the critical micelle concentration), the molecules aggregate to form micelles, with the hydrophobic tails forming a core and the hydrophilic sulfonate heads facing the surrounding water. Theoretical models can predict the size and shape of these aggregates and the thermodynamics of their formation, driven by the hydrophobic effect.

Coordination and Interfacial Interactions: As seen in studies of its derivatives, the sulfonate group is an effective coordinating agent for metal cations. researchgate.net DFT calculations show that the oxygen atoms of the sulfonate group can form strong Lewis acid-base interactions with species like Pb²⁺, passivating defects at interfaces. researchgate.netresearcher.life This provides a theoretical basis for using alkyl sulfonates in materials science applications, for example, to improve the quality and stability of thin films. researcher.life

Analytical Methodologies for Compound Characterization and Quality Control in Research

Chromatographic Purity Assessment (e.g., HPLC, Gas Chromatography)

Chromatographic methods are fundamental in assessing the purity of Sodium 1-butanesulfonate by separating it from any potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the quality control of Sodium 1-butanesulfonate, often used to determine its purity. The compound itself is widely utilized as an ion-pairing reagent in reversed-phase HPLC to enhance the separation of ionic and polar compounds. chemimpex.comlookchem.com For its own purity assessment, a typical method would involve dissolving the compound in a suitable solvent, such as water or a methanol-water mixture, and analyzing it using a reversed-phase column (e.g., C18). The mobile phase composition can be adjusted to achieve optimal separation of the main component from any synthesis by-products or degradation products. Purity is often determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Several suppliers specify a purity of ≥98.0% or higher, determined by methods including HPLC. tcichemicals.comvwr.com It is also used in HPLC as a mobile phase component for the speciation of arsenic compounds. sigmaaldrich.com

Gas Chromatography (GC): While HPLC is more common for a non-volatile salt like Sodium 1-butanesulfonate, GC is not a primary method for its direct analysis due to the compound's low volatility. However, GC could be employed to analyze for volatile organic impurities that might be present from the synthesis process. Derivatization techniques could potentially be used to make the sulfonate amenable to GC analysis, but this is not a routine quality control procedure.

Table 1: Chromatographic Purity of Sodium 1-butanesulfonate

| Parameter | Typical Specification | Method | Reference |

|---|---|---|---|

| Purity (Anhydrous) | ≥99.0% | Ion Pair Chromatography | sigmaaldrich.comvwr.com |

| Purity | >98.0% | Titration | tcichemicals.com |

| Purity | ≥98.0% | HPLC, Titration | vwr.com |

Titrimetric and Quantitative Elemental Analysis Methods

These classical analytical methods provide quantitative information about the purity and composition of Sodium 1-butanesulfonate.

Titrimetric Analysis: The purity of Sodium 1-butanesulfonate can be accurately determined by titration. One common method is an acid-base titration after passing a solution of the salt through a cation exchange resin in the acid form. This process exchanges the sodium ions for hydrogen ions, converting the salt into butanesulfonic acid. The resulting acid solution is then titrated with a standardized base, such as sodium hydroxide (B78521). vwr.comcore.ac.uk The purity is calculated from the amount of base required to reach the endpoint. Some suppliers specify a purity of ≥99.0% determined by titration after ion exchange. vwr.com Another approach involves the titration of sulfonated compounds with a cationic surfactant like cetylpyridinium (B1207926) chloride in a two-phase system, although this is more common for anionic surfactants with longer alkyl chains.

Quantitative Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur, and sodium) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of Sodium 1-butanesulfonate (C₄H₉NaO₃S). A close agreement between the experimental and theoretical values confirms the elemental composition and can indicate the presence of impurities if significant deviations are observed.

Solution Chemistry Parameter Determination (e.g., Conductivity)

The behavior of Sodium 1-butanesulfonate in solution is critical for its applications, and parameters like conductivity can be used for its characterization.

Conductivity: As a salt, Sodium 1-butanesulfonate is an electrolyte and will conduct electricity in solution. The conductivity of a solution of Sodium 1-butanesulfonate is concentration-dependent. While not a primary method for purity determination, conductivity measurements can be used to monitor the concentration of the salt in solution and to detect the presence of ionic impurities. For certain applications, ensuring a consistent conductivity for a given concentration can be a useful quality control check.

The pH of a solution of Sodium 1-butanesulfonate is also a relevant parameter. Typically, a 10% aqueous solution exhibits a pH in the range of 5.0 to 7.0. merckmillipore.com

Nuclear Magnetic Resonance (NMR) Applications for Structural Elucidation and Exchange Monitoring

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Sodium 1-butanesulfonate and for studying dynamic processes.

¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of Sodium 1-butanesulfonate provides a clear signature of the butyl chain. The spectrum would be expected to show a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group attached to the sulfonate group. The integration of the signals will correspond to the number of protons in each group (3H, 2H, 2H, and 2H, respectively). rsc.orgnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For Sodium 1-butanesulfonate, four distinct signals would be expected, corresponding to the four non-equivalent carbon atoms of the butyl group. The chemical shift of the carbon atom directly bonded to the sulfonate group will be the most downfield. nih.govspectrabase.com

Exchange Monitoring: While not a routine quality control method for Sodium 1-butanesulfonate itself, advanced NMR techniques can be used to monitor ion-pairing interactions. For example, changes in the chemical shifts or relaxation times of a substrate upon the addition of Sodium 1-butanesulfonate can provide insights into the formation and dynamics of the ion pair in solution.

Table 3: NMR Data for Sodium 1-butanesulfonate

| Nucleus | Expected Chemical Shift Ranges (ppm) and Multiplicities | Reference |

|---|---|---|

| ¹H | -CH₃ (triplet), -CH₂- (multiplet), -CH₂- (multiplet), -CH₂-SO₃⁻ (triplet) | rsc.orgnih.gov |

| ¹³C | Four distinct signals for the butyl chain carbons. | nih.govspectrabase.com |

Q & A

Basic Research Questions

Q. How can researchers determine the purity of Sodium 1-butanesulfonate for experimental use?

- Methodological Answer : Purity assessment requires a combination of quantitative techniques. Titration (e.g., acid-base or ion-exchange) can quantify sulfonate groups, while spectroscopic methods like NMR (¹H/¹³C) verify structural integrity and detect organic impurities. Chromatographic techniques (HPLC or ion chromatography) with UV detection at 210–220 nm are recommended for identifying inorganic contaminants (e.g., residual sodium sulfate) . Cross-validate results against certified reference standards, and report uncertainties in purity values (e.g., ±0.5%) to ensure reproducibility .

Q. What analytical methods are suitable for characterizing Sodium 1-butanesulfonate in aqueous solutions?

- Methodological Answer : Use conductivity measurements to confirm ionic strength and dynamic light scattering (DLS) to assess aggregation behavior. For structural analysis, employ FT-IR (peaks at 1040 cm⁻¹ for S=O stretching) and Raman spectroscopy. Mass spectrometry (ESI-MS) can detect degradation products, while ion-pair HPLC with a C18 column and low-UV detection (e.g., 210 nm) quantifies the compound in complex matrices . Calibrate instruments using standard solutions prepared in ultrapure water to minimize interference .

Q. How does the solubility profile of Sodium 1-butanesulfonate influence experimental design in aqueous systems?

- Methodological Answer : Solubility in water (>100 mg/mL at 25°C) allows for high-concentration stock solutions, but temperature dependence (e.g., reduced solubility at <4°C) must be considered for long-term storage. For studies requiring solubility modulation, use co-solvents like methanol (up to 20% v/v) while monitoring ion-pairing effects via conductivity. Pre-filter solutions (0.22 µm membrane) to remove particulates that may interfere with spectroscopic or chromatographic analyses .

Advanced Research Questions

Q. How can researchers optimize Sodium 1-butanesulfonate as an ion-pairing agent in reversed-phase HPLC for polar analytes?

- Methodological Answer : Systematically vary the sulfonate concentration (5–50 mM) in the mobile phase (pH 2.5–7.0) to assess retention time shifts for target analytes (e.g., peptides or nucleotides). Use a central composite design (CCD) to model interactions between pH, sulfonate concentration, and organic modifier (e.g., acetonitrile) content. Validate selectivity and peak symmetry using standards, and compare with longer-chain sulfonates (e.g., sodium 1-heptanesulfonate) to evaluate hydrophobicity trade-offs . Report column aging effects due to sulfonate adsorption .

Q. How should contradictions in reported solubility data for Sodium 1-butanesulfonate be resolved?

- Methodological Answer : Discrepancies often arise from inconsistent measurement conditions (e.g., temperature, ionic strength). Replicate solubility assays using gravimetric analysis: saturate solutions at controlled temperatures (4°C, 25°C, 37°C), filter undissolved solids, and evaporate to constant weight. Cross-check with nephelometry for turbidity endpoints. Account for counterion effects (e.g., Na⁺ vs. K⁺) and document buffer compositions . Publish raw data with measurement uncertainties to facilitate meta-analysis .

Q. What experimental design strategies are recommended for studying the thermal stability of Sodium 1-butanesulfonate?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–500°C) to identify decomposition stages. Couple with differential scanning calorimetry (DSC) to detect endothermic/exothermic events. For kinetic studies, use isothermal holds at critical temperatures (e.g., 300°C) and model degradation rates via Arrhenius plots. Validate degradation products using GC-MS or LC-MS. Include control experiments with inert salts (e.g., NaCl) to distinguish sulfonate-specific pathways .

Data Presentation and Reporting Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.